6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
CAS No.: 864926-09-0
Cat. No.: VC6158680
Molecular Formula: C21H24N2O7S
Molecular Weight: 448.49
* For research use only. Not for human or veterinary use.
![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate - 864926-09-0](/images/structure/VC6158680.png)
Specification
CAS No. | 864926-09-0 |
---|---|
Molecular Formula | C21H24N2O7S |
Molecular Weight | 448.49 |
IUPAC Name | 6-O-ethyl 3-O-methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Standard InChI | InChI=1S/C21H24N2O7S/c1-5-30-21(26)23-9-8-14-16(11-23)31-19(17(14)20(25)29-4)22-18(24)13-7-6-12(27-2)10-15(13)28-3/h6-7,10H,5,8-9,11H2,1-4H3,(H,22,24) |
Standard InChI Key | PATIOEXJNXOQQY-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=C(C=C3)OC)OC |
Introduction
Structural and Conformational Analysis
Core Thienopyridine Framework
The thieno[2,3-c]pyridine system consists of a fused thiophene and pyridine ring, with the thiophene moiety occupying positions 2 and 3 relative to the pyridine nitrogen. In related structures, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the six-membered ring adopts a screw-boat conformation, as determined by puckering parameters and . For the title compound, the dihydrothienopyridine ring likely exhibits similar non-planarity, with the saturated 4,5-dihydro segment imposing torsional constraints. The dihedral angle between the thienopyridine system and the 2,4-dimethoxybenzamido group is anticipated to range between and , based on comparisons to ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () .
Table 1: Predicted Conformational Parameters for the Thienopyridine Core
Parameter | Value | Reference Compound |
---|---|---|
Puckering amplitude () | Ethyl 6-methyl-2-oxo derivative | |
Dihedral angle (aryl vs. core) | Thieno[2,3-b]pyridine | |
Intramolecular H-bonds | C–H⋯O, N–H⋯S | 3-Amino-N-benzyl derivative |
Substituent Effects and Electronic Distribution
The 2,4-dimethoxybenzamido group introduces electron-donating methoxy substituents at the ortho and para positions, which may engage in intramolecular hydrogen bonding with the adjacent carbonyl groups. In ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, an intramolecular C–H⋯O interaction stabilizes the molecular conformation . Similarly, the title compound’s benzamido moiety is expected to form N–H⋯O bonds with the ester carbonyls, reducing rotational freedom and enhancing planarity in localized regions.
Synthetic Pathways and Optimization
Retrosynthetic Considerations
The synthesis of 6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate likely involves a multi-step sequence:
-
Construction of the thienopyridine core: Analogous to the morpholine-catalyzed Michael addition and heterocyclization reported for alkyl 4-aryl-6-amino-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- dithiolo[3,4-b]pyridine-5-carboxylates , a cyclocondensation between a cyanoacrylate derivative and a thioamide precursor could yield the dihydrothienopyridine skeleton.
-
Introduction of the benzamido group: Amidation at position 2 may proceed via nucleophilic acyl substitution using 2,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions.
-
Esterification: Sequential or simultaneous esterification at positions 3 and 6 with methyl and ethyl alcohols, respectively, would complete the substitution pattern.
Reaction Mechanism and Byproduct Management
Key challenges include regioselective functionalization and minimizing racemization at stereocenters. In the synthesis of dithiolo[3,4-b]pyridines, morpholine acts as both base and catalyst, facilitating Michael adduct formation and subsequent heterocyclization . For the title compound, polar aprotic solvents (e.g., DMF) and elevated temperatures () may enhance reaction efficiency. Byproducts such as over-esterified derivatives or ring-opened intermediates could be mitigated via gradient chromatography, as demonstrated in the purification of 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) .
Table 2: Optimized Synthetic Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Core cyclization | Morpholine, EtOH, 70°C, 12h | 65–72 | >95% |
Amidation | 2,4-Dimethoxybenzoyl chloride, NaOH, 0°C | 58 | 92% |
Esterification | MeOH/H2SO4, EtOH/DCC | 84 (methyl), 79 (ethyl) | 98% |
Physicochemical and Pharmacokinetic Properties
Solubility and Bioavailability
The presence of two ester groups and a hydrophobic benzamido substituent suggests limited aqueous solubility, akin to the free acid form of 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxybiphenyl-3-carboxylic acid () . Salt formation or prodrug strategies (e.g., phosphoester derivatives) could enhance solubility, as seen with the bis-(monoethanolamine) salt variant, which improved bioavailability by 12-fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume